molecular formula C8H7BrN2 B8382925 2-(5-Bromopyridin-2-yl)propanenitrile

2-(5-Bromopyridin-2-yl)propanenitrile

Cat. No. B8382925
M. Wt: 211.06 g/mol
InChI Key: HLUCIQJFKNSPBK-UHFFFAOYSA-N
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Patent
US09206126B2

Procedure details

Sodium hydride (7 mg, 0.17 mmol) is added to 2-(5-bromopyridin-2-yl)acetonitrile (300 mg, 0.15 mmol) in THF at −5° C. After 30 minutes methyl iodide is added (56 μL, 1.5 mmol) and the mixture warmed to r.t. After stirring for 4 hours, the mixture is partitioned between brine and methylene chloride. The organics were separated, dried over magnesium sulfate and the solvent removed under reduced pressure. The crude material is purified by silica gel chromatography to give the title compound (128 mg): LCMS [M+H] 196.0.
Quantity
7 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[CH:5]=[CH:6][C:7]([CH2:10][C:11]#[N:12])=[N:8][CH:9]=1.[CH3:13]I>C1COCC1>[Br:3][C:4]1[CH:5]=[CH:6][C:7]([CH:10]([CH3:13])[C:11]#[N:12])=[N:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
7 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
300 mg
Type
reactant
Smiles
BrC=1C=CC(=NC1)CC#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture is partitioned between brine and methylene chloride
CUSTOM
Type
CUSTOM
Details
The organics were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude material is purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1C=CC(=NC1)C(C#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 128 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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